ethyl 5-[3-(1H-benzotriazol-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 5-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate is a complex organic compound that features a benzotriazole moiety, an indole core, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate typically involves multiple steps, starting with the preparation of the benzotriazole and indole intermediates. The benzotriazole fragment can be synthesized from 1H-benzotriazole, which is known for its excellent leaving group ability, electron-donating or electron-withdrawing character, and stabilization of radicals . The indole core is often synthesized through Fischer indole synthesis or other established methods in heterocyclic chemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where it acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (PCC, DMP), reducing agents (LiAlH4), and nucleophiles for substitution reactions. Reaction conditions typically involve controlling temperature, solvent choice, and reaction time to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the ester group would yield an alcohol.
Scientific Research Applications
Ethyl 5-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 5-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate involves its interaction with molecular targets through various pathways. The benzotriazole moiety can interact with enzymes and receptors, forming non-covalent interactions such as hydrogen bonds and π-π stacking . These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-Benzotriazole: Shares the benzotriazole moiety and exhibits similar reactivity and applications.
Indole-3-carboxylate derivatives: Compounds with similar indole cores and ester functional groups, used in medicinal chemistry and materials science.
Uniqueness
Ethyl 5-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate is unique due to the combination of its benzotriazole and indole moieties, which confer distinct electronic and steric properties. This combination enhances its versatility in chemical reactions and broadens its range of applications in various scientific fields .
Properties
Molecular Formula |
C22H24N4O4 |
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Molecular Weight |
408.4 g/mol |
IUPAC Name |
ethyl 5-[3-(benzotriazol-1-yl)-2-hydroxypropoxy]-1,2-dimethylindole-3-carboxylate |
InChI |
InChI=1S/C22H24N4O4/c1-4-29-22(28)21-14(2)25(3)19-10-9-16(11-17(19)21)30-13-15(27)12-26-20-8-6-5-7-18(20)23-24-26/h5-11,15,27H,4,12-13H2,1-3H3 |
InChI Key |
VQFYHEARGNNWGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3C4=CC=CC=C4N=N3)O)C)C |
Origin of Product |
United States |
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